molecular formula C28H54B2F8P2 B1383068 1,4-Bis(dicyclohexylphosphonium)butane bis(tetrafluoroborate) CAS No. 1389309-54-9

1,4-Bis(dicyclohexylphosphonium)butane bis(tetrafluoroborate)

Cat. No. B1383068
M. Wt: 626.3 g/mol
InChI Key: HECVZZHGMYVMAH-UHFFFAOYSA-P
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Description

“1,4-Bis(dicyclohexylphosphonium)butane bis(tetrafluoroborate)” is a compound used in synthetic chemistry, such as producing organic silicon .


Molecular Structure Analysis

The molecular formula of this compound is C28H54B2F8P2 . The InChI code is 1S/C28H52P2/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h25-28H,1-24H2/p+2 .


Chemical Reactions Analysis

The compound is used as a phosphine compound chemical precursor . It has been used in the catalytic functionalization of C–H bonds, which is a significant area of research in modern organic synthesis .


Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . It has a molecular weight of 626.29 . The melting point ranges from 247.0 to 251.0 degrees Celsius .

Scientific Research Applications

Synthesis of Phosphonium Salts

  • Synthesis of Bis-Phosphonium Salts : The compound has been utilized in the synthesis of bis-phosphonium salts from 6-bromo-1,2-naphthoquinone and α,ω-bis(diphenylphosphino)alkanes. This process involves the addition of two molecules of 6-bromo-1,2-naphthoquinone to afford bis-ylides, which are then converted into corresponding bis-phosphonium salts (Khasiyatullina et al., 2011).

Redox Properties and Structural Analysis

  • Analysis of Redox Properties and Molecular Structures : The compound has been involved in studies analyzing the redox properties and molecular structures of various phosphonium derivatives. This includes investigations into the bond angles around phosphorus atoms and electrochemical measurements for redox properties (Sasaki et al., 1999).

Application in Organic Synthesis

  • Organic Synthesis : The compound has been applied in organic synthesis, particularly in the oxidation of alkyl benzenes to their corresponding acylbenzenes. This involves using 1,4-bis(triphenyl phosphonium)butane peroxodisulfate as a reagent for oxidation (Badri et al., 2015).

Safety And Hazards

The compound is classified as dangerous. It is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include not breathing dusts or mists, not eating, drinking, or smoking when using this product, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing it locked up .

Future Directions

The compound is used in synthetic chemistry, such as producing organic silicon , and in the catalytic functionalization of C–H bonds . These areas of application suggest that the compound could have future uses in the development of new synthetic methods and materials.

properties

IUPAC Name

dicyclohexyl(4-dicyclohexylphosphaniumylbutyl)phosphanium;ditetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H52P2.2BF4/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28;2*2-1(3,4)5/h25-28H,1-24H2;;/q;2*-1/p+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECVZZHGMYVMAH-UHFFFAOYSA-P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1CCC(CC1)[PH+](CCCC[PH+](C2CCCCC2)C3CCCCC3)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H54B2F8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(dicyclohexylphosphonium)butane bis(tetrafluoroborate)

CAS RN

1389309-54-9
Record name 1,4-Bis(dicyclohexylphosphonium)butane Bis(tetrafluoroborate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Bis(dicyclohexylphosphonium)butane bis(tetrafluoroborate)
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1,4-Bis(dicyclohexylphosphonium)butane bis(tetrafluoroborate)
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1,4-Bis(dicyclohexylphosphonium)butane bis(tetrafluoroborate)
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1,4-Bis(dicyclohexylphosphonium)butane bis(tetrafluoroborate)
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1,4-Bis(dicyclohexylphosphonium)butane bis(tetrafluoroborate)
Reactant of Route 6
1,4-Bis(dicyclohexylphosphonium)butane bis(tetrafluoroborate)

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